Cl.Cl2Mg.K

Description

Contextualization within Inorganic and Solid-State Chemistry

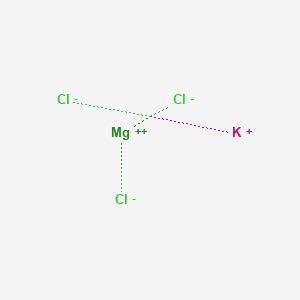

Within inorganic and solid-state chemistry, the study of potassium magnesium chloride systems, including KMgCl₃, falls under the broader category of metal halides and their complex structures. KMgCl₃ is known to crystallize in an orthorhombic perovskite-type structure with the Pnma space group materialsproject.orgmaterialsproject.org. This structure features K¹⁺ ions bonded in a 10-coordinate geometry to chloride ions, while Mg²⁺ ions are bonded to six chloride ions, forming corner-sharing MgCl₆ octahedra materialsproject.orgmaterialsproject.org. The arrangement of these octahedra involves tilt angles ranging from 16 to 21 degrees materialsproject.orgmaterialsproject.org. The specific coordination environments of the chloride ions in KMgCl₃ can vary, with some chloride sites bonded to three or four potassium ions and two magnesium ions, exhibiting 5-coordinate and 4-coordinate geometries, respectively materialsproject.orgacs.org. This structural complexity is a key area of investigation using techniques like solid-state NMR spectroscopy, which helps to elucidate the local ionic structure and coordination environments of chloride ions in mixed MgCl₂–KCl salts acs.org.

Significance of KCl-MgCl₂ Interactions in Complex Chemical Environments

The interactions between KCl and MgCl₂ are fundamentally important as they lead to the formation of compounds like KMgCl₃ and the hydrated double salt carnallite (B72600) (KCl·MgCl₂·6H₂O) periodni.comatlantis-press.com. These interactions are particularly significant in complex chemical environments such as molten salt mixtures and natural brine solutions. In molten salt applications, the KCl-MgCl₂ system, often with the addition of NaCl, is explored for its potential as a heat transfer fluid and thermal energy storage medium in next-generation concentrated solar power (CSP) plants and molten salt reactors due to its high thermal stability and relatively low cost nrel.govenergy.govfrontiersin.org. The formation of KMgCl₃ in these melts influences properties such as melting temperature and vapor pressure nrel.gov. Understanding the phase behavior of the KCl-MgCl₂ system is therefore critical for designing and optimizing processes that utilize these molten salts scispace.com.

Overview of Research Trajectories for Multi-Component Chloride Compounds

Research trajectories for multi-component chloride compounds like KMgCl₃ are diverse, driven by their potential applications and the need to understand their fundamental properties. Current research focuses on several key areas:

Structural and Electronic Properties: Investigations into the crystal structure, electronic band structure, and optical properties of KMgCl₃ are being conducted using experimental techniques and theoretical calculations like Density Functional Theory (DFT) researchgate.netresearchgate.net. These studies aim to understand the relationship between the atomic arrangement and the material's behavior, including its potential as an insulator with a direct band gap researchgate.net.

Thermal Properties and Phase Behavior: The thermal stability, melting behavior, and phase transitions of KMgCl₃ and related KCl-MgCl₂ mixtures are extensively studied, particularly in the context of their use as heat transfer and energy storage materials nrel.govkoreascience.kraip.org. Phase diagrams of the KCl-MgCl₂ system are reinvestigated using techniques like thermal analysis and differential thermal analysis to accurately determine melting points and the existence of compounds like KMgCl₃ scispace.com.

Synthesis and Purification: Developing efficient methods for synthesizing anhydrous KMgCl₃ and purifying it from impurities, such as magnesium hydroxychloride (MgOHCl), is crucial for industrial applications, especially in the production of anhydrous magnesium chloride for electrolytic processes cas.cngoogle.comrsc.org. Research explores dehydration techniques for hydrated precursors like bischofite (MgCl₂·6H₂O) and carnallite atlantis-press.comscielo.org.boresearchgate.net.

Applications in Energy Systems: A major research trajectory involves evaluating and optimizing KCl-MgCl₂-based salts, including compositions forming KMgCl₃, for high-temperature thermal energy storage and heat transfer in advanced energy systems nrel.govenergy.govfrontiersin.org. This includes studying their thermophysical properties, corrosion behavior, and long-term stability nrel.govenergy.govrsc.org.

Luminescence and Optical Properties: The luminescence properties of KMgCl₃, particularly when doped with other ions, are being investigated for potential applications in scintillators and optoelectronic devices researchgate.netresearchgate.net. Studies using ab-initio calculations explore impurity-induced cross luminescence researchgate.net.

These research areas collectively contribute to a deeper understanding of KMgCl₃ and related potassium magnesium chloride systems, paving the way for their utilization in advanced technological applications.

Data Tables

While interactive data tables cannot be fully implemented in this format, key data points regarding KMgCl₃ from research findings are presented below in a standard table format for clarity.

| Property | Value / Description | Source |

| Crystal System | Orthorhombic | materialsproject.orgmaterialsproject.org |

| Space Group | Pnma (No. 62) | materialsproject.orgmaterialsproject.org |

| Structure Type | Perovskite-type | materialsproject.orgmaterialsproject.org |

| K⁺ Coordination | 10-coordinate to Cl⁻ | materialsproject.org |

| Mg²⁺ Coordination | 6-coordinate to Cl⁻ (octahedral) | materialsproject.orgmaterialsproject.org |

| Cl⁻ Coordination | 5-coordinate and 4-coordinate (two inequivalent sites) | materialsproject.orgacs.org |

| Band Gap (calculated) | 4.7 - 6.9 eV (depending on method) | researchgate.net |

| Melting Point | ~487 °C (anhydrous KMgCl₃) | nrel.gov |

| Density | 2.34 g·cm⁻³ (calculated) | materialsproject.org |

Detailed Research Findings

Detailed research has provided significant insights into the structure and behavior of KMgCl₃. X-ray diffraction studies confirm its orthorhombic structure chula.ac.thchula.ac.th. Investigations into the KCl-MgCl₂ phase diagram have identified KMgCl₃ as a congruently melting compound scispace.com. Solid-state ³⁵Cl NMR spectroscopy has been used to probe the local ionic coordination of chloride ions in MgCl₂–KCl mixed salts, confirming the presence of distinct chloride coordination environments in KMgCl₃ crystals acs.org. Density Functional Theory calculations have been employed to predict the electronic structure and optical properties, indicating KMgCl₃ is an insulator with a direct band gap researchgate.netresearchgate.net. Studies on molten chloride salts containing KMgCl₃ have focused on their thermophysical properties and the impact of impurities like MgOHCl on corrosion in high-temperature applications nrel.govenergy.govrsc.org. The thermal decomposition of hydrated precursors like carnallite, which involves the formation of intermediate phases and eventually anhydrous salts, has also been characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) koreascience.krscielo.org.bo.

Properties

IUPAC Name |

magnesium;potassium;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGLUUWTFPBKG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3KMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Crystallographic Investigations of Potassium Magnesium Chloride Compounds

Crystal Structures and Polymorphism of Hydrated Potassium Magnesium Chlorides

Hydrated potassium magnesium chloride, best known as the mineral carnallite (B72600) (KCl·MgCl₂·6H₂O), exhibits distinct crystal structures and can exist in different polymorphic forms depending on crystallization conditions.

Orthorhombic Forms of Carnallite (KCl·MgCl₂·6H₂O)

The most commonly observed and stable form of natural and synthetic carnallite crystallizes in the orthorhombic crystal system. wikipedia.orgchula.ac.thchembk.com This structure is characterized by the space group Pnna. chula.ac.th Early investigations determined the unit cell dimensions, which have been refined over time. rruff.info For the orthorhombic structure, reported lattice parameters include a = 16.0780 Å, b = 22.3850 Å, and c = 9.5422 Å. researchgate.net Another study reported lattice parameters of a = 9.598 Å, b = 16.141 Å, and c = 22.519 Å with the same Pnna space group. chula.ac.th The orthorhombic structure contains 12 formula units per unit cell (Z=12). chula.ac.th The calculated density from these parameters (1.587 g/cm³) shows good agreement with observed values (1.602 g/cm³). wikipedia.orgrruff.info

The orthorhombic carnallite structure can be described as a network involving both corner- and face-sharing polyhedra. It features a network of KCl₆ octahedra, with two-thirds of these octahedra sharing faces. wikipedia.org Isolated Mg(H₂O)₆ octahedra occupy the open spaces within this KCl octahedra network. wikipedia.org This arrangement is considered an exception compared to other double salts of similar stoichiometry. iucr.orgnih.gov

Metastable Monoclinic Polymorphs and Their Structural Characterization

Recent research has identified a metastable monoclinic polymorph of KCl·MgCl₂·6H₂O, which forms under specific crystallization conditions, particularly during the evaporation of natural and synthetic K-Mg-Cl brines. researchgate.netiucr.orgnih.gov This monoclinic form represents a missing structural link in the carnallite family. researchgate.netiucr.orgnih.gov

Single-crystal structure analysis of this metastable phase revealed a monoclinic cell with lattice parameters a = 9.251 Å, b = 9.516 Å, c = 13.217 Å, and a beta angle of 90.06°. researchgate.netiucr.orgnih.gov The space group for this monoclinic polymorph is C2/c. researchgate.netiucr.orgnih.gov This structure is isomorphous with other carnallite-type compounds, such as NH₄Cl·MgCl₂·6H₂O, which typically crystallize with a monoclinic lattice. researchgate.netiucr.org The monoclinic structure contains only one crystallographic position for Mg and one for K, unlike the orthorhombic form. researchgate.net It displays a distorted perovskite-like lattice with corner-linked KCl₆ octahedra and single Mg(H₂O)₆ octahedra situated in large 12-fold coordinated holes. researchgate.net

Metastable monoclinic crystals have been observed to form as almost square plate-like crystals, which can dissolve within hours, yielding the more stable orthorhombic carnallite. researchgate.net

Coordination Environments of Cations within Crystal Lattices

Within the crystal structures of hydrated potassium magnesium chlorides, the cations exhibit specific coordination environments. In carnallite (KCl·MgCl₂·6H₂O), the magnesium ions (Mg²⁺) are octahedrally coordinated by six water molecules, forming [Mg(H₂O)₆]²⁺ octahedra. wikipedia.orgrruff.info The water molecules play a crucial role by enclosing the magnesium ions and acting as charge transmitters between Mg²⁺ and Cl⁻ ions, preventing direct interaction. wikipedia.orgrruff.info The average interatomic distance between Mg and H₂O is approximately 0.2045 nm. wikipedia.orgrruff.info

The potassium ions (K⁺) are coordinated by chloride anions. rruff.info In the orthorhombic structure, there is a network of KCl₆ octahedra. wikipedia.org Each chloride anion is coordinated to two potassium cations and four water molecules, receiving charge contributions from both. wikipedia.org The interatomic distance between K and Cl ranges from 0.317 to 0.331 nm, with an average of 0.324 nm. wikipedia.orgrruff.info The cation and water coordination around chloride is also described as octahedral. rruff.info

In the metastable monoclinic form, the structure also features corner-linked KCl₆ octahedra and single Mg(H₂O)₆ octahedra. researchgate.net

Anhydrous Potassium Magnesium Chloride Structures and Their Derivative Forms

While carnallite is the prominent hydrated form, anhydrous potassium magnesium chloride compounds also exist and possess distinct structures. The compound KMgCl₃ is a known anhydrous form. fishersci.be The crystal structure of KMgCl₃ has been investigated and reported to be orthorhombic with the space group Pnma. materialsproject.org Lattice parameters for the primitive cell of orthorhombic KMgCl₃ have been documented. materialsproject.org

Anhydrous magnesium chloride (MgCl₂) itself forms an ionic crystal lattice with a cubic close packing structure where Mg²⁺ ions occupy alternate layers of octahedral holes and are surrounded by six chloride ions in an octahedral arrangement. sigmaaldrich.cominfinitylearn.com This octahedral coordination of Mg²⁺ is also observed in hydrated forms.

Influence of Ionic Radii and Charge Density on Lattice Stability

The stability of the crystal lattice in potassium magnesium chloride compounds is significantly influenced by the ionic radii and charge density of the constituent ions (K⁺, Mg²⁺, and Cl⁻), as well as the presence of water molecules in hydrated forms. The strength of ionic bonds, which determines lattice stability, is directly related to the ionic charge and inversely related to the ionic radius. thesciencehive.co.ukchemistrystudent.comsavemyexams.com Higher ionic charges lead to stronger electrostatic attraction. thesciencehive.co.ukchemistrystudent.comsavemyexams.com Smaller ionic radii result in closer proximity of ions, enhancing bond strength. thesciencehive.co.ukcrecompany.comchemistrystudent.comsavemyexams.com

Magnesium ions (Mg²⁺) have a higher charge (+2) and a smaller ionic radius compared to potassium ions (K⁺, +1). crecompany.comquora.com This higher charge density of Mg²⁺ contributes to stronger interactions with surrounding anions or water molecules. crecompany.comsavemyexams.comusda.gov In carnallite, the hydration of Mg²⁺ by water molecules is crucial for stability, as the water molecules mediate the charge distribution and prevent direct, potentially unstable, face-sharing interactions between Mg²⁺ and Cl⁻ that would violate Pauling's rules. wikipedia.orgrruff.info

The tolerance factor, often used in the context of perovskite-like structures, can provide insights into the stability of such lattices based on ionic radii. iucr.orgnih.gov The ionic sizes of the cations and anions, and how they fit together in the crystal structure, are critical factors determining whether a particular structure is stable. thesciencehive.co.ukcrecompany.comchemistrystudent.com

Microstructural Analysis of Synthesized and Natural Potassium Magnesium Chloride Crystals

XRD is used to identify the crystalline phases present and determine lattice parameters and space groups, confirming the orthorhombic or monoclinic nature of carnallite and the structure of anhydrous forms. chula.ac.thsemanticscholar.orgmdpi.com SEM provides detailed images of crystal morphology, revealing habits such as the pseudo-hexagonal orthorhombic form of carnallite or the almost square plates of the metastable monoclinic polymorph. chula.ac.thresearchgate.netsemanticscholar.org SEM can also show microstructural features like granular agglomerates or the intermingling of crystalline and amorphous phases. cas.czresearchgate.net EDS is used for elemental analysis, confirming the chemical composition of the crystals and identifying the distribution of K, Mg, and Cl. semanticscholar.org

Studies on synthesized carnallite crystals grown by solvent evaporation have utilized these techniques to characterize crystal growth, structural properties, and even mechanical properties like hardness. chula.ac.th Microstructural analysis helps in understanding the crystallization process and the influence of synthesis conditions on crystal quality and morphology. chula.ac.thsemanticscholar.orgmdpi.com For natural samples, these techniques can reveal the presence of impurities and the textural relationship with associated minerals.

Microstructural analysis, including techniques like X-ray microcomputed tomography, can also provide three-dimensional insights into the pore structure and its evolution during processes involving these compounds, such as the hardening of magnesium potassium phosphate (B84403) cements. researchgate.net

Data Table: Crystallographic Data for Carnallite Polymorphs

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | β Angle (°) | Z Value | Reference |

| Carnallite (Orthorhombic) | KCl·MgCl₂·6H₂O | Orthorhombic | Pnna | a=16.0780, b=22.3850, c=9.5422 | 90 | 12 | researchgate.net |

| Carnallite (Orthorhombic) | KCl·MgCl₂·6H₂O | Orthorhombic | Pnna | a=9.598, b=16.141, c=22.519 | 90 | 12 | chula.ac.th |

| Carnallite (Monoclinic) | KCl·MgCl₂·6H₂O | Monoclinic | C2/c | a=9.251, b=9.516, c=13.217 | 90.06 | - | researchgate.netiucr.org |

| Anhydrous KMgCl₃ | KMgCl₃ | Orthorhombic | Pnma | a=7.030, b=7.075, c=10.032 (primitive) | 90 | - | materialsproject.org |

Synthesis Methodologies and Crystallization Kinetics of Potassium Magnesium Chloride Compounds

Aqueous Solution-Based Crystallization Techniques

Crystallization from aqueous solutions is the most common and industrially significant method for producing carnallite (B72600). These techniques manipulate thermodynamic conditions, such as temperature and solvent concentration, to induce supersaturation and subsequent crystal formation.

The solvent evaporation technique is a widely used laboratory and industrial method for growing carnallite crystals from brine solutions. ntnu.nochula.ac.th This process involves the gradual removal of water from a saturated solution of potassium chloride (KCl) and magnesium chloride (MgCl₂) at a constant temperature, leading to an increase in solute concentration and the creation of a supersaturated state necessary for nucleation and crystal growth. chula.ac.th

Transparent, pseudo-hexagonal carnallite crystals can be synthesized at room temperature (e.g., 23°C) from brine solutions using this method. ntnu.nochula.ac.th The dimensions of the grown crystals can range from a few millimeters to over a centimeter (e.g., 4 × 5 × 2 mm to 16 × 13 × 3 mm). ntnu.no The stoichiometric ratio of KCl to MgCl₂ in the initial solution is a critical factor; an improper ratio can lead to the crystallization of magnesium chloride hexahydrate instead of carnallite. chula.ac.th The growth period and ambient temperature are also key parameters that influence the yield of the final product. chula.ac.th

Research has shown that a high concentration of Mg²⁺ ions in the solution can reduce the growth rate of KCl by reversing the charge on its surface, thereby promoting the formation of the double salt, carnallite. chula.ac.th Nucleation typically begins at the air-liquid interface once supersaturation is achieved, with crystals growing at the edges and eventually settling as they become heavier. chula.ac.th

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| Lattice Parameter (a) | 9.598 Å |

| Lattice Parameter (b) | 16.141 Å |

| Lattice Parameter (c) | 22.519 Å |

| Unit Cell Volume (V) | 3488.67 ų |

Controlled cooling is another effective method for crystallizing carnallite from brine solutions. This technique relies on the principle that the solubility of carnallite in brine decreases as the temperature is lowered. By carefully reducing the temperature of a saturated or near-saturated brine, supersaturation can be induced, leading to the precipitation of carnallite crystals. chula.ac.thlongdom.org

This method is particularly relevant in industrial processes where hot brine is produced from solution mining or other processes. rsc.org The controlled cooling of this hot brine allows for the selective crystallization of carnallite. The final concentration of MgCl₂ in the brine and the cooling rate are critical parameters that affect the crystal size and purity. For instance, after evaporation, a concentrated MgCl₂ brine can be cooled to temperatures between 20-35°C to form a suspension containing carnallite crystals. nih.gov A metastable monoclinic form of carnallite has been observed to crystallize from K-Mg-Cl brines during evaporation studies, which then transforms into the stable orthorhombic form over time. lifesciencesite.com

Supersaturation is the fundamental driving force for both the nucleation and growth of crystals. wikipedia.org In the crystallization of carnallite, the level of supersaturation directly impacts the final crystal size distribution. At low supersaturation levels, crystal growth tends to dominate over nucleation, resulting in larger crystals. Conversely, at high supersaturation, nucleation rates increase significantly, leading to the formation of a larger number of smaller crystals. wikipedia.org A higher concentration of MgCl₂ in the solution can reduce the dissolution rate of carnallite, and with the addition of more water, a lower level of supersaturation is produced, which in turn reduces the growth of KCl. chula.ac.th

Impurities present in the brine solution can have a significant effect on the crystallization process. For example, the presence of Ca²⁺ ions can act as an inhibitor for the crystallization of KCl, NaCl, and MgCl₂. wikipedia.org Other ions commonly found in natural brines can also affect crystallization kinetics, crystal habit, and the purity of the final product. wikipedia.org Even small amounts of bromide or ammonium (B1175870) can cause the crystal structure of carnallite to change from its typical orthorhombic form to a monoclinic one. lifesciencesite.com The study of these influences is crucial for industrial applications where brines often contain a complex mixture of different ions.

| Supersaturation Level (ΔT in °C) | Growth Rate (G) | Nucleation Rate (B°) | Magma Density (M) |

|---|---|---|---|

| 5 | High | Low | Low |

| >9 | Decreases | Increases | Increases Dramatically |

Solid-State and Mechanochemical Synthesis Routes

While aqueous methods are predominant, carnallite can also be synthesized through solid-state reactions. Mechanochemical synthesis, a subset of solid-state chemistry, involves the use of mechanical energy (e.g., grinding or milling) to induce chemical reactions and phase transformations.

It has been reported that carnallite can be produced by simply grinding a combination of hydrated magnesium chloride (MgCl₂·6H₂O) and potassium chloride (KCl). rockidentifier.comwikipedia.org This solvent-free method offers potential advantages in terms of simplicity and reduced energy consumption for water evaporation. The mechanical forces applied during grinding can break down the crystal lattices of the reactants, increase the surface area and reactivity, and facilitate the formation of the double salt structure of carnallite. The process is typically carried out at or near room temperature. While this route is established, detailed kinetic studies and industrial-scale applications are less documented compared to aqueous methods.

Metathesis Reactions in Flux Systems for Compound Formation

Metathesis reactions, also known as double displacement reactions, offer a potential pathway for the synthesis of complex inorganic salts. In the context of carnallite, a hypothetical metathesis reaction could involve the exchange of ions between suitable precursor salts. The use of a flux, which is a molten salt medium that dissolves the reactants, can facilitate these reactions by enabling faster diffusion kinetics at temperatures lower than the melting points of the reactants. rsc.orgacs.org

For instance, a reaction could be designed using a potassium salt and a magnesium salt in a suitable low-melting-point flux. A mixed chloride flux, such as a eutectic mixture of KCl and another chloride salt, could serve as the reaction medium. rsc.org The thermodynamic driving force for the reaction is the formation of a more stable product, often precipitating out of the flux, and a stable byproduct that remains dissolved. rsc.org While metathesis reactions are powerful for synthesizing many inorganic materials, specific applications for the direct synthesis of carnallite (KMgCl₃·6H₂O) in flux systems are not widely reported in the literature, which primarily focuses on anhydrous materials. rsc.orgiucr.org

Kinetics and Thermodynamics of Crystallization Processes

The efficiency and control of carnallite production are governed by the kinetics and thermodynamics of the crystallization process. Thermodynamic principles define the conditions of solubility and phase stability, while kinetics describes the rates of nucleation and crystal growth.

The crystallization of KCl from carnallite decomposition provides insight into the kinetics of the system. The decomposition rate of carnallite, which influences the rate of KCl supersaturation, is highly dependent on the concentration of MgCl₂ in the mother liquor. ntnu.no A higher MgCl₂ concentration reduces the decomposition rate, lowers the level of supersaturation, and consequently leads to the growth of larger KCl crystals. ntnu.no The residence time in a continuous crystallizer is another key factor affecting the final product's crystal size. ntnu.no

Thermodynamically, the formation of carnallite is an exothermic process. The phase diagram of the KCl-MgCl₂-H₂O system is fundamental to understanding the conditions under which carnallite, KCl, or MgCl₂·6H₂O will crystallize. ntnu.no The existence of a metastable monoclinic form of carnallite highlights the complexity of the system's thermodynamics. lifesciencesite.com This metastable phase can form under certain conditions before converting to the stable orthorhombic phase, a factor that is critical for industrial crystallization control. lifesciencesite.com

Decomposition and Recrystallization Mechanisms

The synthesis of potassium chloride from carnallite (KCl·MgCl₂·6H₂O) is primarily achieved through decomposition and recrystallization processes. The fundamental mechanism involves the incongruent dissolution of carnallite in water. When water is added to solid carnallite, the compound decomposes, leading to the crystallization of solid potassium chloride (KCl) while magnesium chloride (MgCl₂) remains in the solution. ntnu.no This process is governed by the phase equilibria of the KCl-MgCl₂-H₂O system. ntnu.no

Experimental studies have clarified the mechanism into a two-step sequence:

Decomposition : Solid carnallite first decomposes and dissolves when it comes into contact with water, transferring KCl into the liquid phase. ntnu.no

Crystallization : This dissolution creates a supersaturated solution of KCl, from which potassium chloride then crystallizes. ntnu.no

Another relevant mechanism is the transformation between different crystalline forms of carnallite itself. While natural and synthetic carnallite is typically known in its stable orthorhombic form, a metastable monoclinic form can also crystallize from K-Mg-Cl brines. nih.gov This metastable phase eventually transforms into the stable orthorhombic structure through a dissolution-crystallization mechanism, where the monoclinic form dissolves and the orthorhombic form subsequently precipitates. nih.gov

Alternative decomposition methods include heating carnallite, which can be done with or without the addition of water. google.com Heating carnallite in a closed vessel to temperatures between 70°C and 170°C causes it to decompose, separating solid potassium chloride from a residual brine rich in magnesium chloride. google.com The resulting brine can be further processed by cooling or evaporation to precipitate and recycle carnallite, leaving a solution primarily composed of magnesium chloride. google.com

Factors Affecting Crystal Size and Morphology

The size and morphology of crystals produced from potassium magnesium chloride compounds are influenced by a complex interplay of several physicochemical factors. Control over these parameters is essential for obtaining a product with desired specifications.

Magnesium Chloride Concentration: The concentration of MgCl₂ in the mother liquor is a critical factor. A higher concentration of MgCl₂ can reduce the decomposition rate of carnallite, which in turn lowers the supersaturation level of KCl in the solution. ntnu.no This reduction in supersaturation generally leads to a decrease in the crystal growth rate. chula.ac.th The presence of Mg²⁺ ions has been found to decrease the growth rate while accelerating the nucleation rate of KCl crystals. lifesciencesite.comresearchgate.net Furthermore, Mg²⁺ ions can reduce the incorporation of sodium chloride impurities into the final KCl product. lifesciencesite.comresearchgate.net

Residence Time: In continuous crystallization systems, the residence time of the solid phase in the crystallizer is a key operational parameter. researchgate.net It directly affects the average crystal size. An increase in residence time generally allows for more growth to occur, leading to larger crystals. lifesciencesite.com

Supersaturation: As the primary driving force for crystallization, the level of supersaturation significantly impacts both nucleation and crystal growth. Higher levels of supersaturation tend to increase the nucleation rate while decreasing the growth rate, resulting in a larger number of smaller crystals. lifesciencesite.com In the context of carnallite decomposition, controlling supersaturation is achieved by managing the decomposition rate. ntnu.noresearchgate.net

Temperature and Cooling Rate: Temperature influences the solubility of the components and the kinetics of decomposition and crystallization. google.combelnauka.by In cooling crystallization processes, the rate of cooling has a pronounced effect. A faster cooling rate increases the width of the metastable zone and leads to nucleation occurring at a lower temperature, which typically produces smaller and less stable crystals. fkit.hr

Mixing and Agitation: The intensity of mixing in the crystallizer affects mass transfer and can influence both nucleation and crystal habit. ntnu.nofkit.hr While the cooling rate often has a more significant impact on the average crystal size, agitation intensity can more substantially alter the crystal shape. fkit.hr

Impurities: The presence of other ions can significantly alter crystallization kinetics. The combination of K⁺ and Mg²⁺ ions with chloride is at the border of stability for pure cubic close packing, and the presence of even small amounts of other ions like ammonium (NH₄⁺) or bromide (Br⁻) can cause the crystal structure of carnallite to change from orthorhombic to monoclinic. nih.gov

The following tables summarize the impact of key factors on crystallization outcomes based on research findings.

| Parameter | Effect on Nucleation Rate | Effect on Growth Rate | Resulting Crystal Size | Source |

|---|---|---|---|---|

| Increased MgCl₂ Concentration | Accelerated | Decreased | Smaller | ntnu.nolifesciencesite.comresearchgate.net |

| Increased Residence Time | Decreased | Decreased (overall effect is larger size) | Larger | lifesciencesite.com |

| Increased Supersaturation | Increased | Decreased | Smaller | lifesciencesite.com |

| Increased Cooling Rate | Increased | Decreased | Smaller | fkit.hr |

| Cation/Impurity | Observed Effect | Source |

|---|---|---|

| Mg²⁺ | Reduces NaCl inclusion in KCl crystals. | lifesciencesite.comresearchgate.net |

| NH₄⁺ or Br⁻ | Can change carnallite crystal structure from orthorhombic to monoclinic. | nih.gov |

Phase Equilibria and Solution Chemistry of Kcl Mgcl₂ Systems

Ternary Phase Diagrams of KCl-MgCl₂-H₂O Systems

The ternary system composed of potassium chloride (KCl), magnesium chloride (MgCl₂), and water (H₂O) is fundamental to understanding the crystallization behavior of these salts. Phase diagrams at various temperatures are essential tools for predicting which solid phases will crystallize from a solution of a given composition.

Identification of Invariant Points and Univariant Curves

In the ternary system KCl-MgCl₂-H₂O, invariant points represent conditions where three solid phases are in equilibrium with the aqueous solution. At a constant temperature and pressure, the composition of the liquid phase at an invariant point is fixed. These points are connected by univariant curves, along which two solid phases coexist in equilibrium with the solution.

At 298.15 K (25 °C), the phase diagram for this system features two invariant points. The first invariant point (E₁) corresponds to the coexistence of KCl and the double salt carnallite (B72600) (KCl·MgCl₂·6H₂O). The liquid phase at this point consists of 3.11% KCl and 24.72% MgCl₂ by weight. The second invariant point (E₂) represents the equilibrium between carnallite and magnesium chloride hexahydrate (MgCl₂·6H₂O), with the corresponding liquid phase containing 0.11% KCl and 35.64% MgCl₂ by weight. researchgate.net

The system is further defined by three univariant curves. The curve AE₁ represents solutions saturated with KCl, the curve E₁E₂ corresponds to solutions saturated with carnallite, and the curve BE₂ signifies solutions saturated with MgCl₂·6H₂O. researchgate.net As the temperature increases, the positions of these invariant points and univariant curves shift, reflecting changes in the solubility of the individual salts. At 50 °C and 75 °C, the phase diagram maintains its structure with two invariant points and three univariant curves, although the specific compositions at the invariant points change.

| Temperature (°C) | Invariant Point | Liquid Phase Composition (wt%) | Solid Phases in Equilibrium | |

|---|---|---|---|---|

| KCl | MgCl₂ | |||

| 25 | E₁ | 3.11 | 24.72 | KCl, KCl·MgCl₂·6H₂O |

| E₂ | 0.11 | 35.64 | KCl·MgCl₂·6H₂O, MgCl₂·6H₂O |

Crystallization Fields of Individual Salts and Double Salts

The univariant curves delineate three distinct crystallization fields on the phase diagram. These fields represent the regions of liquid composition from which a single solid phase will crystallize. The three primary crystallization fields in the KCl-MgCl₂-H₂O system correspond to potassium chloride (KCl), carnallite (KCl·MgCl₂·6H₂O), and magnesium chloride hexahydrate (MgCl₂·6H₂O). researchgate.net

The size of each crystallization field is indicative of the relative solubility of the salt; a larger field suggests lower solubility. At 298.15 K, the crystallization field for KCl is the most extensive, indicating it is the least soluble of the three and will be the first to crystallize from a solution that becomes saturated with it upon evaporation. researchgate.net The crystallization fields for carnallite and MgCl₂·6H₂O are progressively smaller, reflecting their higher solubilities. researchgate.net As the temperature increases, the areas of these crystallization fields adjust. For instance, between 298.15 K and 323.15 K, the crystallization regions for KCl and carnallite expand, while the region for MgCl₂·6H₂O diminishes. researchgate.net

Multi-Component Chloride Brine Equilibria

Natural brines and industrial liquors are often complex mixtures containing multiple dissolved salts. Understanding the phase equilibria in these multi-component systems is critical for processes like fractional crystallization.

Quaternary Systems Involving Ammonium (B1175870) and Other Alkali/Alkaline Earth Chlorides

The introduction of additional chlorides, such as ammonium chloride (NH₄Cl), sodium chloride (NaCl), or other alkali and alkaline earth chlorides, transforms the ternary system into a quaternary or even more complex system. These additions can significantly alter the solubility relationships and lead to the formation of new solid phases.

For example, in the quaternary system KCl-MgCl₂-NH₄Cl-H₂O at 60 °C, the phase diagram becomes considerably more complex, featuring seven saturation points and eight distinct crystallization regions. researchgate.net In this system, in addition to the salts found in the ternary system, ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) can also crystallize. researchgate.net The presence of NH₄Cl acts as a salting-out agent, influencing the crystallization of both KCl and ammonium carnallite. researchgate.net

| Crystallization Field | Primary Solid Phase |

|---|---|

| I | KCl |

| II | NH₄Cl |

| III | KCl·MgCl₂·6H₂O (Carnallite) |

| IV | NH₄Cl·MgCl₂·6H₂O (Ammonium Carnallite) |

| V | MgCl₂·6H₂O |

| VI | Mixed Crystals |

| VII | Mixed Crystals |

| VIII | Unsaturated Solution |

Effects of Temperature and Ion Concentration on Phase Transitions

Temperature is a critical variable that influences phase equilibria in multi-component brines. Generally, the solubility of both KCl and MgCl₂ increases with temperature. This temperature dependence can be exploited in processes like fractional crystallization to selectively separate salts. For instance, by manipulating the temperature, it is possible to control whether carnallite or other salts crystallize from a brine.

The concentration of various ions in the brine also plays a crucial role. The "common ion effect" can reduce the solubility of a salt when another salt with a common ion is present. Conversely, the "salting-in" effect can increase solubility due to the formation of complex ions. The interplay of these effects, which are dependent on the specific ions present and their concentrations, dictates the sequence and nature of the solid phases that precipitate from a complex brine as conditions change.

Ion Interactions and Complexation in Aqueous and Molten Chloride Solutions

The macroscopic behavior of KCl-MgCl₂ systems, as depicted in phase diagrams, is a direct consequence of the microscopic interactions between the constituent ions (K⁺, Mg²⁺, Cl⁻) and water molecules or other ions in a molten state.

Aqueous Solvation and Hydration Shell Dynamics

In an aqueous environment, the dissolution of potassium magnesium chloride leads to the formation of solvated K⁺, Mg²⁺, and Cl⁻ ions. The structure and dynamics of the water molecules surrounding these ions, known as hydration shells, are critical to the chemistry of the solution.

Magnesium ions (Mg²⁺), due to their high charge density, are strongly hydrated and maintain a highly stable and well-defined first hydration shell. aip.org This primary shell is characterized by six water molecules arranged in a rigid octahedral geometry, denoted as [Mg(H₂O)₆]²⁺. wikipedia.org The residence time of water molecules in this first shell is significantly long, on the order of microseconds, indicating a strong ion-water interaction. rsc.org The presence of Mg²⁺ also influences the second hydration shell, where it has a retarding effect on the reorientation of water molecules. aip.org

In contrast, potassium ions (K⁺) are weakly hydrated. asme.org Due to their larger size and lower charge density, the interaction between K⁺ and water molecules is much weaker, leading to a more labile and less defined hydration structure. rsc.orgasme.org The coordination number for K⁺ in aqueous solution is typically higher than for Mg²⁺, averaging around seven, but it can vary. asme.org

The presence of chloride ions (Cl⁻) as counter-ions can perturb the hydration shells. For instance, Cl⁻ ions in the second coordination shell of Mg²⁺ can weaken the hydration "cage" around the cation. rsc.org At higher concentrations, Cl⁻ can penetrate the second hydration shell of Mg²⁺, leading to the formation of solvent-separated or solvent-shared ion pairs. aip.org In the KCl-MgCl₂ aqueous system, these interactions culminate in the crystallization of the hydrated double salt, carnallite (KCl·MgCl₂·6H₂O), under specific temperature and concentration conditions. dlr.devedantu.com In the carnallite crystal structure, the magnesium ion exists as the [Mg(H₂O)₆]²⁺ complex, with potassium and chloride ions forming a network around these hydrated octahedra. stevedutch.netchula.ac.th

| Ion | Typical Coordination Number | Hydration Shell Structure | Ion-Water Interaction Strength |

|---|---|---|---|

| Mg²⁺ | 6 | Stable, octahedral [Mg(H₂O)₆]²⁺ | Strong |

| K⁺ | ~7 | Labile, less defined | Weak |

Molten Salt Chemistry and Ionic Clustering Phenomena

When heated to a molten state, the KCl-MgCl₂ system exhibits complex structural behavior characterized by the formation of various ionic clusters and complex anions. Unlike the relatively simple hydrated ions in aqueous solutions, the structure of the melt is governed by a competition between the ionic potentials of K⁺ and Mg²⁺.

The high charge density of the Mg²⁺ ion causes it to act as a network-former in the molten chloride salt. Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in identifying the specific ionic species present in these melts. aip.orgacs.org In melts with a low concentration of MgCl₂ (less than 33 mol%), the predominant magnesium-containing species is the discrete tetrahedral anion, [MgCl₄]²⁻. acs.org This indicates that each magnesium ion coordinates with four chloride ions.

As the concentration of MgCl₂ increases, the structure becomes more complex. There is evidence for the formation of larger, corner-sharing polymeric species where tetrahedral units link together. acs.org Species such as the dimeric anion [Mg₂Cl₇]³⁻ have been proposed, although their existence is debated. acs.org In pure molten MgCl₂, the structure is thought to be a network of linked MgCl₆ octahedra, partially preserving features of its solid-state layered structure. acs.org The addition of KCl, an alkali halide, acts as a network-breaker, disrupting the polymeric structure of molten MgCl₂ and favoring the formation of the more isolated [MgCl₄]²⁻ tetrahedral complexes. acs.orgacs.org

This structural evolution is a result of the K⁺ ion's inability to compete with Mg²⁺ for chloride ions. The stronger Mg-Cl interaction leads to the formation of these stable anionic complexes. X-ray scattering experiments combined with molecular dynamics simulations have confirmed that Mg²⁺ ions maintain a well-defined short-range order with Cl⁻ ions, while K⁺ ions are more randomly distributed within the anionic network. rsc.org The charge density of the constituent ions governs the dynamics within the melt, with the highly charged Mg²⁺ and any other high-charge-density ions exhibiting slower movement compared to the K⁺ and Cl⁻ ions. rsc.org

| MgCl₂ Concentration (mol %) | Predominant Magnesium-Containing Species | Melt Structure Characteristics |

|---|---|---|

| ≤ 33% | [MgCl₄]²⁻ (tetrahedral) | Discrete anionic complexes |

| > 33% | [MgCl₄]²⁻ and polymeric species | Corner-sharing tetrahedra |

| 100% (Pure MgCl₂) | (MgCl₂)n (polynuclear complexes) | Network of linked octahedra |

Compound Names

| Formula | Name |

| KCl | Potassium Chloride |

| MgCl₂ | Magnesium Chloride |

| KCl·MgCl₂·6H₂O | Carnallite |

| K⁺ | Potassium Ion |

| Mg²⁺ | Magnesium Ion |

| Cl⁻ | Chloride Ion |

| [Mg(H₂O)₆]²⁺ | Hexaaquamagnesium Ion |

| [MgCl₄]²⁻ | Tetrachloromagnesate(II) Ion |

| [Mg₂Cl₇]³⁻ | Heptachlorodimagnesate(II) Ion |

Theoretical and Computational Chemistry Studies of Potassium Magnesium Chloride Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a foundational tool in the study of molten salts, providing high-accuracy data that can be used directly or as a basis for more computationally efficient methods. Theoretical studies on the MgCl₂-KCl eutectic mixture, for instance, rely heavily on calculations based on DFT. acs.org This approach has been instrumental in generating high-quality data sets used to train more advanced machine learning potentials. acs.org

DFT calculations are employed to analyze the fundamental electronic structure and the nature of ionic bonding within the potassium magnesium chloride system. These calculations can reveal how electrons are distributed among the ions and how this distribution influences the local atomic structure. For example, DFT studies have revealed that the Mg²⁺ ions in the MgCl₂-KCl eutectic mixture exhibit a distorted tetrahedral geometry rather than a more simple octahedral coordination. acs.org This insight into the local coordination environment is crucial for understanding the macroscopic properties of the molten salt.

DFT is also used to study the component parts of the mixture, such as pure potassium chloride (KCl). Studies on crystalline KCl have used DFT to calculate its band structure and cohesive energy. materialsproject.orgnih.gov By understanding the electronic properties of the individual components, researchers can better interpret the more complex interactions within the binary mixture. Furthermore, DFT can model the stable structures of various magnesium chloride complexes that may form in solution, providing a picture of the fundamental ionic aggregates present. rsc.orgnih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD), also known as First-Principles Molecular Dynamics (FPMD), is a simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly." This means that the forces acting on the atoms are calculated from quantum mechanics at each step of the simulation, avoiding the need for pre-defined empirical potentials. inl.gov This approach provides a highly accurate, albeit computationally expensive, method for simulating the dynamic behavior of materials like molten MgCl₂-KCl. frontiersin.orgresearchgate.net

AIMD simulations are particularly well-suited for studying the transport properties of molten salts, which are governed by the collective motion of ions. By tracking the trajectories of individual ions over time, researchers can calculate crucial dynamical properties such as diffusion coefficients and viscosity. inl.govfrontiersin.org

One study systematically investigated MgCl₂-KCl mixtures across five different compositions and four temperatures (900 K, 1000 K, 1100 K, and 1200 K) using AIMD. inl.gov The simulations showed that the diffusion coefficients of all ions (K⁺, Mg²⁺, and Cl⁻) increase with temperature. It was also found that Mg-Cl interactions are stronger than K-Cl interactions. inl.gov This type of detailed information is vital for understanding mass and charge transport in these liquids.

| x(MgCl₂) | D(K⁺) | D(Mg²⁺) | D(Cl⁻) |

|---|---|---|---|

| 0.3 | 10.3 | 3.3 | 6.2 |

| 0.4 | 9.1 | 2.8 | 5.3 |

| 0.5 | 7.7 | 2.3 | 4.4 |

| 0.6 | 6.2 | 1.8 | 3.6 |

| 0.7 | 4.8 | 1.4 | 2.8 |

AIMD simulations provide a detailed picture of the local atomic structure in molten salts. By analyzing the time-averaged positions of the ions, structural properties like radial distribution functions (RDFs) and coordination numbers can be determined. The RDF describes the probability of finding an ion at a certain distance from another ion, revealing the short- and medium-range order in the liquid.

In studies of MgCl₂-KCl mixtures, AIMD simulations have been used to determine how the coordination environment of each ion changes with composition and temperature. inl.gov For example, the coordination number of K⁺ is more strongly affected by temperature changes than that of Mg²⁺. inl.gov Such structural information obtained from AIMD can be validated by comparing theoretical pair-distribution functions with experimental data from techniques like X-ray total scattering. frontiersin.org

| Ion Pair | x(MgCl₂) = 0.3 | x(MgCl₂) = 0.7 |

|---|---|---|

| Mg-Cl | 4.1 | 4.2 |

| K-Cl | 5.6 | 4.2 |

Classical Molecular Dynamics (CMD) and Force Field Development

Classical Molecular Dynamics (CMD) is a simulation method that uses the laws of classical mechanics to model the motions of atoms and molecules. uiuc.edu Unlike AIMD, CMD relies on empirical potential energy functions, known as force fields, to describe the interactions between particles. nih.gov This makes CMD computationally much faster than AIMD, enabling simulations of larger systems for longer timescales. inl.gov However, the accuracy of CMD simulations is entirely dependent on the quality of the underlying force field. nih.gov

Force field development is a complex process of parameterizing the potential energy function to reproduce experimental data or results from high-level quantum mechanical calculations. dlab.cl For ionic systems like potassium magnesium chloride, developing an accurate force field is particularly challenging. Simple models may fail to capture the complex effects of polarizability, where the electron cloud of an ion distorts in response to the local electric field. nih.gov Furthermore, poorly balanced parameters can lead to simulation artifacts, such as the spontaneous and unrealistic aggregation of ions in solution. researchgate.netnih.gov

To address these challenges, modern force field development increasingly relies on machine learning (ML) techniques. Machine Learning Potentials (MLPs), such as Deep Potentials (DPs), are trained on large datasets of energies and forces generated by DFT calculations. acs.orgdntb.gov.ua This approach allows for the creation of force fields that closely mimic the accuracy of quantum mechanics while retaining the computational efficiency of classical potentials. rsc.orgnih.govresearchgate.net This strategy combines the strengths of both DFT and CMD, enabling large-scale, long-time simulations of molten salts with high fidelity. acs.orgdntb.gov.ua These advanced potentials have been successfully developed for molten salt systems, including mixtures containing MgCl₂. acs.orgresearchgate.net

Computational Assessment of Ion Binding and Selectivity in Biological Analogs

Theoretical and computational chemistry provides powerful tools to investigate the intricate interactions between ions and biological macromolecules. In the absence of direct experimental structures for complex systems involving potassium and magnesium chloride, computational methods such as Molecular Dynamics (MD) simulations and Grand Canonical Monte Carlo (GCMC) simulations offer atomic-level insights into ion binding and selectivity. These methods are particularly valuable for understanding the competitive binding of potassium (K+) and magnesium (Mg2+) ions in environments that mimic biological systems, such as in the vicinity of nucleic acids (DNA and RNA) and within the selective pores of ion channels.

MD simulations allow for the examination of the dynamic behavior of ions and their interactions with biological molecules over time. This technique can reveal preferred binding sites, the role of hydration shells, and the conformational changes induced in the macromolecule upon ion binding. GCMC simulations are particularly adept at modeling systems where the number of ions is not constant, providing a robust method for studying the competitive binding of different ion types from a surrounding solution. Furthermore, advanced computational techniques like free energy perturbation (FEP) and umbrella sampling can be used to quantify the thermodynamics of ion binding and selectivity, providing valuable data on binding affinities and the energetic favorability of one ion over another in a specific binding site.

Ion Binding to Nucleic Acids:

Computational studies have extensively explored the binding of cations to the negatively charged phosphate (B84403) backbone of DNA and RNA. These studies reveal distinct modes of interaction for K+ and Mg2+. Due to its higher charge density, Mg2+ interacts more strongly with the phosphate groups and can also form specific coordination complexes within the major and minor grooves of DNA. MD simulations have shown that hydrated Mg2+ ions can form stable cross-links within the major groove of DNA.

In contrast, K+ ions typically engage in more diffuse, non-specific electrostatic interactions with the nucleic acid backbone. GCMC simulations have been employed to model the competitive binding of various cations to DNA, revealing a general affinity order.

| Cation | Relative Binding Affinity to DNA |

|---|---|

| Ca²⁺ | Highest |

| Mg²⁺ | High |

| Na⁺ | Low |

| K⁺ | Low |

This table summarizes the general trend of cation binding affinity to DNA as determined by experimental and computational studies. The affinity generally follows the order Ca²⁺ > Mg²⁺ >> Na⁺ ≈ K⁺.

Studies on RNA tertiary structures have also highlighted the superior stabilizing effect of magnesium ions. For instance, in an RNA "kissing complex," it was estimated that Mg2+ provides approximately 3 kcal/mol more stabilizing energy than K+ at saturated binding conditions.

Ion Selectivity in Channel Analogs:

Ion channels are proteins that form pores through cell membranes, allowing for the selective passage of specific ions. Computational simulations have been instrumental in elucidating the mechanisms of ion selectivity, particularly in potassium channels which must distinguish K+ from other cations like sodium (Na+). The selectivity filter of these channels is a narrow region lined with carbonyl oxygen atoms that mimic the hydration shell of a potassium ion.

Free energy calculations based on MD simulations have been used to quantify the energetic cost of moving different ions through the selectivity filter. These calculations have shown that while the passage of K+ ions has a relatively low energy barrier, there is a significant energetic penalty for the passage of Na+, explaining the high selectivity of these channels.

| Ion Transition/Configuration | Calculated Free Energy Change (kcal/mol) | Biological Analog |

|---|---|---|

| Binding of a third K⁺ in the conductive conformation | -6.8 | KcsA Potassium Channel |

| Binding of a fourth K⁺ in the conductive conformation | -1.3 | KcsA Potassium Channel |

| K⁺ binding in the collapsed conformation | -4.9 | KcsA Potassium Channel |

| Na⁺/K⁺ relative binding free energy | -1.6 to -2.0 | KcsA Potassium Channel |

This table presents selected relative and intrinsic binding free energies in the KcsA potassium channel as determined by MD simulations and free energy calculations. These values illustrate the thermodynamic basis for ion occupancy and selectivity in a biological channel analog.

The hydration shell of ions also plays a critical role in selectivity. Computational studies have shown that the energy required to dehydrate an ion before it enters a narrow channel pore is a key determinant of selectivity. Mg2+ possesses a very stable and tightly bound hydration shell, which makes its dehydration energetically costly. Theoretical studies on model magnesium channels suggest that selectivity for Mg2+ over other ions like Ca2+ is achieved in wider pores that can accommodate a fully or partially hydrated Mg2+ ion, thereby avoiding a large dehydration penalty.

Geochemical Occurrence and Formation Processes of Potassium Magnesium Chlorides

Evaporite Mineral Formation in Sedimentary Basins and Salt Lakes

Evaporite minerals form through the precipitation of dissolved salts as water evaporates from a saturated brine. This process typically occurs in arid or semi-arid environments within sedimentary basins, salt pans, lagoons, and salt lakes where evaporation rates significantly exceed water inflow geologyscience.comusgs.gov. The precipitation of minerals follows a general sequence dictated by their solubility, with less soluble minerals precipitating first and more soluble salts, including potassium and magnesium chlorides, precipitating in the later stages of evaporation fiveable.meresearchgate.net.

The typical marine evaporite sequence begins with the precipitation of carbonates (such as calcite and dolomite), followed by sulfates (like gypsum and anhydrite), and finally the highly soluble chloride salts of sodium, potassium, and magnesium usgs.govresearchgate.netgnb.ca. Carnallite (B72600) (KMgCl₃·6H₂O) and sylvite (KCl) are among the last minerals to precipitate as the brine becomes highly concentrated, often when the seawater concentration reaches approximately 70 times its original salinity fiveable.me. This late-stage precipitation explains why potassium and magnesium salt layers are generally less common and thinner compared to extensive halite (NaCl) deposits usgs.govresearchgate.net.

In non-marine settings, such as playa lakes, the specific mineralogy can vary depending on the inflow water chemistry, but the principle of evaporative concentration leading to sequential mineral precipitation still applies researchgate.netuwyo.edu. Carnallite has been observed forming in modern salt plains in continental basins, such as the Qarhan salt plain in the Qaidam Basin, China geoscienceworld.org.

Hydrogeochemical Cycles Involving Potassium, Magnesium, and Chloride Ions

The presence and concentration of potassium, magnesium, and chloride ions in natural water systems are fundamental to the formation of potassium magnesium chlorides. These ions are major constituents of seawater and are also present in varying concentrations in groundwater and surface waters due to the weathering of rocks and interaction with evaporite deposits usgs.govresearchgate.netngwa.org.

In hydrogeochemical cycles, water dissolves ions from surrounding rocks and sediments. In arid regions, this water can accumulate in closed basins. As evaporation occurs, the dissolved ions become concentrated in the remaining brine. The relative abundance of ions in the initial water source and the degree of evaporation determine the final brine composition and the types of evaporite minerals that precipitate annualreviews.orgui.ac.ir.

Potassium and magnesium ions, along with chloride, are highly soluble and remain in the brine until very high concentrations are reached ngwa.org. The hydrogeochemical evolution of brines in evaporite basins involves the progressive increase in salinity and changes in the relative proportions of dissolved ions as different minerals precipitate annualreviews.orgui.ac.ir. Processes like ion exchange between groundwater and aquifer rocks can also influence the concentrations of ions like potassium, sodium, calcium, and magnesium in groundwater systems bibliotekanauki.plmdpi.comiwaponline.com.

Deep brines, highly mineralized groundwater found thousands of meters underground, can also be rich in potassium, magnesium, and chloride ions, influenced by geological processes and water-rock interactions at elevated temperatures annualreviews.orgacs.org.

Mineralogical Associations and Paragenesis with Other Evaporite Minerals

Potassium magnesium chlorides, particularly Carnallite, are typically found in association with other highly soluble evaporite minerals that precipitate from concentrated brines. The specific mineral assemblage, or paragenesis, provides insights into the conditions of formation.

Common mineral associations with Carnallite include:

Halite (NaCl): As Carnallite precipitates at higher concentrations than halite, it is often found overlying or intergrown with halite layers wikipedia.orgfiveable.mefao.org.

Sylvite (KCl): Sylvite also precipitates in the later stages of evaporation and can occur alongside or in place of Carnallite, depending on the specific brine composition and temperature wikipedia.orgfiveable.megeologyscience.ru. Sylvite is often intergrown with halite, forming sylvinite fiveable.me.

Sulfate (B86663) Minerals: Minerals like kieserite (MgSO₄·H₂O), kainite (B13781102) (MgSO₄·KCl·1.25H₂O), and polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O) can be associated with potassium magnesium chlorides, particularly in marine evaporites that are rich in sulfate wikipedia.orgajsonline.org. The presence or absence of sulfate minerals can distinguish between different types of potash deposits (MgSO₄-rich vs. MgSO₄-poor) ajsonline.org.

Bischofite (MgCl₂·6H₂O): This is one of the most soluble evaporite minerals and precipitates at the very final stages of evaporation, potentially occurring with or stratigraphically above Carnallite fiveable.meajsonline.org.

The paragenetic sequence reflects the increasing concentration of the brine. Minerals like Carnallite and sylvite represent the final stages of this evaporative concentration. The textures and relationships between these minerals can indicate whether they formed directly from primary precipitation, or through diagenetic alteration of earlier-formed minerals geoscienceworld.org.

Geochemical Signatures in Natural Brine Systems and Groundwater

The presence and relative concentrations of potassium, magnesium, and chloride ions serve as key geochemical signatures in natural brine systems and groundwater, indicating the influence of evaporite dissolution or the potential for evaporite formation.

Highly saline brines with elevated concentrations of K⁺, Mg²⁺, and Cl⁻ ions are characteristic of environments where significant evaporation has occurred or where groundwater has interacted with pre-existing evaporite deposits annualreviews.orgnih.gov. The ratio of these ions can provide clues about the origin and evolution of the brine. For instance, the ratio of potassium to chloride or magnesium to chloride can indicate the degree of brine concentration and the potential for potassium mineralization mdpi.com.

Groundwater chemistry in areas with evaporite deposits often shows elevated levels of dissolved salts, with chloride being a dominant anion ngwa.orgmdpi.comiwaponline.comresearchgate.netmdpi.com. The presence of significant concentrations of potassium and magnesium in these groundwaters can indicate dissolution of potash minerals like Carnallite or sylvite mdpi.com. Hydrogeochemical studies using ion ratios and correlation matrices can help identify water-rock interactions, including the dissolution of evaporite minerals, as major processes controlling groundwater chemistry mdpi.comiwaponline.comnih.govmdpi.com.

Studies of fluid inclusions within evaporite minerals, including halite associated with Carnallite, can trap samples of the ancient brines from which the minerals precipitated, providing direct evidence of their chemical composition and concentration history geoscienceworld.org. The bromine content in chloride minerals like Carnallite can also serve as a geochemical indicator, as bromine substitutes for chlorine in the crystal lattice and its concentration in the solid phase is proportional to its concentration in the parent brine usgs.govmdpi.comusgs.gov. Higher bromine content in Carnallite suggests precipitation from a more evolved, concentrated brine mdpi.comusgs.gov.

Data Table: Typical Mineral Precipitation Sequence from Evaporating Seawater

| Mineral Phase | Chemical Formula | Approximate Seawater Concentration Factor for Precipitation |

| Carbonates (e.g., Calcite) | CaCO₃ | ~4x |

| Sulfates (e.g., Gypsum) | CaSO₄·2H₂O | ~11x |

| Halite | NaCl | ~12x |

| Sylvite | KCl | ~70x |

| Carnallite | KMgCl₃·6H₂O | ~70x |

| Bischofite | MgCl₂·6H₂O | ~90x |

Note: This table represents a generalized sequence. Actual precipitation can be influenced by temperature, pressure, and specific brine composition. fiveable.meresearchgate.net

Detailed Research Findings:

Research on evaporite deposits worldwide, such as those in the Zechstein Basin (Germany), Paradox Basin (USA), Perm Basin (Russia), and Williston Basin (Canada), has provided extensive data on the occurrence and geochemistry of potassium magnesium chlorides like Carnallite wikipedia.orgrockidentifier.comusgs.gov. Studies in modern environments like the Dead Sea and playa lakes in arid regions offer insights into ongoing evaporite formation processes wikipedia.orgresearchgate.net.

Geochemical analyses of brines and evaporite minerals from these locations confirm the late-stage precipitation of potassium and magnesium chlorides. For example, studies in the Qaidam Basin, China, show that groundwater brines at or above Carnallite saturation are found at depth, and fluid inclusions in associated halites become progressively more concentrated towards the modern surface, supporting the early diagenetic formation of Carnallite geoscienceworld.org. The analysis of major ion chemistry in groundwater and brines from various regions highlights the dominance of Na-Cl and Ca-Mg-Cl facies in areas influenced by evaporite dissolution bibliotekanauki.plmdpi.comiwaponline.comnih.govresearchgate.netmdpi.com. Correlation studies between ions like Mg²⁺ and Cl⁻ suggest a common source, likely the dissolution of minerals such as Carnallite and bischofite mdpi.com.

Trace element geochemistry, particularly the distribution of bromine in chloride minerals, is a valuable tool for understanding the degree of brine evolution and the conditions of crystallization usgs.govmdpi.comusgs.gov. Studies have shown that Carnallite typically has a higher bromine content compared to halite and sylvite, reflecting its formation from more concentrated residual brines mdpi.comusgs.gov.

Advanced Analytical Characterization Techniques for Potassium Magnesium Chloride Compounds

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

X-ray diffraction is a foundational technique for the structural analysis of crystalline materials like potassium magnesium chloride. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within the crystal lattice.

Determination of Unit Cell Parameters and Space Groups

Single-crystal X-ray diffraction (SC-XRD) on both natural and synthetic carnallite (B72600) has definitively established its crystal structure. Carnallite crystallizes in the orthorhombic system, and multiple studies have confirmed its space group as Pnna. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, have been determined with high precision. While values vary slightly between studies due to differences in samples and refinement techniques, they are generally in close agreement.

| Study | a (Å) | b (Å) | c (Å) | Space Group | Reference |

|---|---|---|---|---|---|

| Schlemper et al. (1985) | 16.119 | 22.472 | 9.551 | Pnna | ub.edu |

| Podder et al. (2013) | 9.575 | 16.155 | 22.526 | Pnna | researchgate.net |

| RRUFF Project (R070291) | 16.166 | 22.546 | 9.577 | Pnna | drawellanalytical.com |

| Boero et al. | 16.1505 | 22.5190 | 9.5680 | Pnna | researchgate.net |

The structure consists of a network of face-sharing KCl₆ octahedra, with isolated Mg(H₂O)₆ octahedra situated in the openings of this network. The water molecules play a crucial role, acting as charge transmitters between the magnesium (Mg²⁺) and chloride (Cl⁻) ions. ub.edu

Phase Identification in Multi-Component Mixtures

Powder X-ray diffraction (XRD) is a powerful tool for identifying the crystalline phases present in a multi-component sample. This is particularly relevant for potassium magnesium chloride, as it often occurs in natural evaporite deposits or industrial waste products alongside other salts. For instance, XRD is used to identify carnallite in potash ores that also contain halite (NaCl) and sylvite (KCl). researchgate.net The technique can also quantify the different phases present. In one study of an industrial waste material, XRD was used to confirm that the sample consisted of approximately 73.54 wt% carnallite, with impurities of NaCl (23.04 wt%), KCl (1.76 wt%), and CaSO₄ (1.66 wt%). researchgate.net

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are sensitive to chemical bonding and the local environment of atoms, providing valuable insights into the structure of compounds like carnallite, especially concerning the water of hydration.

Studies using Raman spectroscopy on carnallite have focused on the vibrational stretching modes of the H₂O molecules within its structure. utah.edu The spectra show strong asymmetric stretching modes (ν₃) for the water molecules. physicsandmathstutor.com The positions of these Raman bands can shift with changes in environmental conditions, such as temperature. For example, as the temperature is decreased, the H₂O band in the Raman spectrum narrows, its peak intensity increases, and the peak positions shift. physicsandmathstutor.com

Infrared (IR) spectroscopy also provides information about the local environment of water and the strength of hydrogen bonding. researchgate.net FTIR analyses of carnallite help to characterize the hydrogen bond network. utah.edu The spectra reveal characteristic vibrational modes associated with the ionic bonds and the hydrated nature of the compound. crecompany.com One study identified peaks at 2948 cm⁻¹ and a main peak at 1630 cm⁻¹ as indicative of the presence of MgCl₂·6H₂O within the carnallite structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of atoms within a compound. For potassium magnesium chloride, NMR can be used to understand the local electronic environment of the magnesium and chlorine atoms, confirming the ionic nature of the bonding. crecompany.com

While detailed NMR studies specifically on carnallite are not abundant in the provided literature, related research highlights its potential. For instance, ¹H NMR has been used to study the local environment of water in various hydrated materials. researchgate.net Solid-state NMR spectroscopy, particularly for isotopes like ²⁵Mg and ⁴³Ca, is a powerful tool for investigating the local environment of these ions in minerals, including chlorides like carnallite. monash.eduptmin.pl The technique has been applied to characterize dissolved organic matter in carnallite solar ponds, demonstrating its utility in complex systems containing this mineral. nih.gov

Thermal Analysis (TG/DTA) for Phase Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on a material. TGA measures changes in mass as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.

For carnallite (KMgCl₃·6H₂O), thermal analysis is crucial for understanding its dehydration process and thermal stability. TGA/DTA experiments show that carnallite undergoes a multi-step decomposition. The process begins with incongruent melting, followed by the loss of its six water molecules of hydration. researchgate.net The initial mass loss typically starts at temperatures around 100-200°C. researchgate.net The complete dehydration and subsequent decomposition occur at higher temperatures. nsf.gov These analyses are vital for applications such as thermochemical energy storage, where the dehydration and hydration reactions of carnallite are utilized. ub.eduresearchgate.net The thermal decomposition behavior is complex, with the formation of intermediate hydrates before the anhydrous salt is formed. researchgate.net

Elemental Analysis (XRF, ICP-OES, IC) for Compositional Purity and Trace Elements

Determining the precise elemental composition of potassium magnesium chloride is essential for verifying its purity and identifying trace elements. Several techniques are employed for this purpose.

X-ray Fluorescence (XRF) is a non-destructive technique used for bulk elemental analysis. dergipark.org.tr It is often used for the qualitative and semi-quantitative analysis of major elements in minerals and industrial products. drawellanalytical.com XRF requires minimal sample preparation, making it a rapid method for quality control. nih.gov

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for trace-level analysis. drawellanalytical.com It requires the sample to be digested into a liquid solution. ICP-OES can accurately quantify the concentrations of major elements like K, Mg, and Ca, as well as trace elements such as Li and Na. ub.edunih.gov It generally offers lower detection limits and higher precision compared to XRF. nih.gov

Other methods, such as flame photometry , can be used specifically for determining potassium concentration. nsf.govIon Chromatography (IC) or volumetric titration with silver nitrate (B79036) is used for quantifying chloride content. ub.edu Together, these techniques provide a comprehensive profile of the elemental composition, ensuring the material meets the required specifications for its intended use.

Materials Science and Industrial Process Engineering Applications of Potassium Magnesium Chloride Systems

Molten Salt Systems in Energy Technologies

Molten salts containing potassium magnesium chloride are explored for their potential in advanced energy systems, primarily as heat transfer and thermal storage media.

Heat Transfer Fluids in Concentrated Solar Power (CSP)

Eutectic mixtures of MgCl₂-KCl molten salt are recognized as high-temperature heat transfer and thermal storage fluids suitable for use in concentrated solar power (CSP) systems at temperatures up to 800 °C. researchgate.netasme.org These salts offer advantages such as high thermal stability and relatively low cost. frontiersin.orgmdpi.comfrontiersin.org

Research has focused on experimentally testing the thermophysical properties of MgCl₂-KCl eutectic molten salt, including vapor pressure, heat capacity, density, viscosity, and thermal conductivity, to assess their suitability as heat transfer fluids (HTFs) and thermal energy storage (TES) media in CSP systems. researchgate.netasme.orgosti.gov The eutectic mixture with a molar ratio of 32% MgCl₂ and 68% KCl has a theoretical melting point of 430 °C, with measured average melting points around 424.4 °C. asme.org The specific heat capacity shows small variation in the liquid state, typically within the range of 0.990–1.013 J/g K. asme.org Thermal conductivity is approximately 0.4 W·m⁻¹·k⁻¹. mdpi.com The vapor pressure remains low, below 13 kPa, even at 800 °C. mdpi.com

While binary KCl-MgCl₂ molten salt has been studied, ternary mixtures like MgCl₂-KCl-NaCl are also considered promising for next-generation CSP systems due to their potential for high operation temperatures (>700°C) and low costs. frontiersin.orgfrontiersin.org These mixtures can enable higher power cycle efficiencies. frontiersin.orgfrontiersin.org Studies have investigated the minimum melting temperature composition for MgCl₂-KCl-NaCl mixtures, with compositions around 44.7–49 mol% MgCl₂, 18.5–25.8 mol% KCl, and 29.4–33 mol% NaCl showing melting temperatures around 390°C. frontiersin.org

Applications in Molten Salt Nuclear Reactors (MSRs)

Molten salts, including those containing KCl-MgCl₂, are being investigated as potential coolants or fuel carriers in Molten Salt Reactors (MSRs), which are one of the Generation IV reactor designs. tandfonline.comuts.edu.auiaea.org These reactors offer potential advantages in safety, economics, and efficiency due to their high operating temperatures. iaea.org

KCl-MgCl₂ mixtures have been considered as secondary loop coolants in high-temperature reactors. tandfonline.com Research includes the review of thermophysical properties of candidate molten salt coolants like KCl-MgCl₂ for use as a secondary heat transfer medium from a high-temperature reactor to a processing plant. tandfonline.com The eutectic composition of 68 mol% KCl and 32 mol% MgCl₂ has been investigated. tandfonline.com

Corrosion control is a significant aspect of MSR systems, and the chemical potential relationship between oxidative species in the melt and structural materials is crucial. acs.org MgCl₂ is included in some thermodynamic assessments for molten chloride reactor corrosion modeling, as it may form during redox control and is present in investigations of MSR salt compositions. acs.org

Role in Metallurgical Refining Fluxes

Molten salt fluxes, often based on the KCl-MgCl₂ system, are widely used in the processing of molten aluminum for various purposes, including covering the metal to prevent oxidation and actively removing impurities. researchgate.nettandfonline.com

Removal of Alkali Metals and Oxides from Molten Aluminum

Fluxes based on the KCl-MgCl₂ binary system are particularly important in the aluminum industry. researchgate.nettandfonline.com These fluxes are used to remove inclusions, alkali metals, and magnesium from molten aluminum. researchgate.nettandfonline.com They can also improve metal recovery from dross and assist in the melting of recycled scrap. researchgate.nettandfonline.com